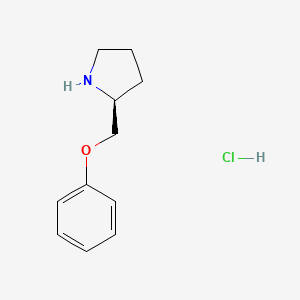

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride

Vue d'ensemble

Description

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a phenoxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the phenoxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride exhibits dual activity as an inhibitor of serotonin and norepinephrine reuptake. This dual action makes it a candidate for treating various conditions, including:

- Neuropathic Pain : The compound's ability to inhibit serotonin and norepinephrine reuptake suggests its utility in managing neuropathic pain disorders .

- Depressive Disorders : By modulating neurotransmitter levels, it may also be effective in treating major depressive disorder and related affective disorders .

- Anxiety Disorders : The compound's pharmacological profile indicates potential efficacy in anxiety management through neurotransmitter modulation .

Research Applications

The compound serves as a valuable tool in biological research, particularly in the following areas:

- Biological Assays : this compound can be utilized in assays designed to evaluate the effects of new chemical entities on serotonin and norepinephrine transporters. This can help in understanding the pharmacodynamics of other compounds by comparing their effects against this standard .

- Drug Development : Its properties allow for the assessment of new compounds' efficacy in preclinical studies, particularly those aimed at treating mood disorders or pain syndromes .

Case Studies and Experimental Findings

Several studies highlight the compound's effectiveness and applications:

- A study demonstrated that compounds with similar structures to this compound showed significant inhibition of serotonin and norepinephrine reuptake, supporting its potential therapeutic uses .

- In experimental models, derivatives of pyrrolidine compounds have been shown to exhibit promising results in reducing symptoms associated with depression and anxiety, indicating a pathway for clinical applications .

Mécanisme D'action

The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-(phenoxymethyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

2-(phenoxymethyl)pyrrolidine: The non-chiral version of the compound, lacking the specific (S)-configuration.

Phenoxymethylpyrrolidines: A class of compounds with similar structures but different substituents on the pyrrolidine ring or phenoxymethyl group.

Uniqueness

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is unique due to its specific (S)-configuration, which can impart distinct stereochemical properties and biological activities. This enantiomer may exhibit higher selectivity and potency in certain applications compared to its ®-counterpart or non-chiral analogs.

Activité Biologique

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with molecular targets, therapeutic potentials, and relevant case studies.

Structural Characteristics

- Chemical Structure : The compound features a pyrrolidine ring substituted with a phenoxymethyl group, which enhances its binding affinity and selectivity towards various biological targets.

- Molecular Formula : C_{12}H_{16}ClN

- Molecular Weight : Approximately 213.70 g/mol

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it has been reported to inhibit enzymes associated with inflammatory pathways.

- Receptor Modulation : It may also act on various receptors, influencing physiological processes such as neurotransmission and immune responses. Its enantiomeric forms could exhibit differing effects on these biological systems, highlighting the importance of stereochemistry in its pharmacological activity.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antibacterial properties. For example, studies on pyrrolidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, which could be extrapolated to this compound due to structural similarities .

2. Anti-inflammatory Effects

The compound has potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of these pathways can lead to therapeutic benefits .

3. Neuropharmacological Effects

Given its structural characteristics, this compound may interact with neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction could contribute to cognitive enhancement or neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Relevant Research Findings

- A study demonstrated that derivatives of pyrrolidine compounds showed an IC50 value of less than 50 µM against specific bacterial enzymes, indicating strong antimicrobial potential .

- Another investigation highlighted the anti-inflammatory properties of pyrrolidine derivatives through COX-2 inhibition assays, suggesting that this compound may exhibit similar effects .

Propriétés

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPNGMXJUGQPP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174213-52-6 | |

| Record name | Pyrrolidine, 2-(phenoxymethyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174213-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.